tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a fluorinated pyrrolidine ring via a carbamate linkage
Preparation Methods
The synthesis of tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and dihaloalkanes.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The final step involves the formation of the carbamate linkage. This can be achieved by reacting the fluorinated pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Chemical Reactions Analysis
tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound is used in biological studies to investigate the effects of fluorinated pyrrolidines on various biological pathways and targets.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorinated pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((3R,4R)-4-chloropyrrolidin-3-yl)carbamate: This compound features a chlorine atom instead of a fluorine atom, leading to different reactivity and biological activity.
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate: The presence of a methyl group instead of a fluorine atom results in different steric and electronic properties.
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and reactivity.
These comparisons highlight the unique properties of this compound, particularly its fluorine atom, which imparts distinct electronic and steric effects.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSDDSIFAGBZLT-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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